Cas no 1450-93-7 (1H-imidazol-2-amine;hemi(sulfuric acid))

1H-Imidazol-2-amine hemi(sulfuric acid) is a stable, crystalline salt derivative of 2-aminoimidazole, formed by combining the base with sulfuric acid in a 1:0.5 molar ratio. This compound is particularly valued for its enhanced solubility in aqueous and polar solvents compared to the free base, facilitating its use in synthetic organic chemistry and pharmaceutical applications. The hemi-sulfate form improves handling and storage stability while retaining the reactivity of the amine group, making it suitable for nucleophilic substitution and heterocyclic synthesis. Its consistent purity and well-defined stoichiometry ensure reliable performance in research and industrial processes, particularly in the development of imidazole-based bioactive molecules.
1H-imidazol-2-amine;hemi(sulfuric acid) structure
1450-93-7 structure
Product name:1H-imidazol-2-amine;hemi(sulfuric acid)
CAS No:1450-93-7
MF:C6H12N6O4S
Molecular Weight:264.2623
MDL:MFCD00013162
CID:41388
PubChem ID:24851850

1H-imidazol-2-amine;hemi(sulfuric acid) 化学的及び物理的性質

名前と識別子

    • 1H-imidazol-2-amine sulfate(2:1)
    • 2-Aminoimidazole monosulfate
    • 2-Aminoimidazole hemisulfate
    • 2-Aminoimidazole Sulfate
    • 1H-Imidazol-2-amine Sulfate
    • 2-amino-imidazole hemisulfate
    • 2-Aminoimidazole sul
    • 2-AMINOIMIDAZOLE SULPHATE
    • 2-Aminoimidazolium Sulfat
    • 2-Aminoimidazolium sulfate
    • 2-aminoimidazolium sulphate
    • 2-IMIDAZOLEAMINE SULFATE
    • Bis(2-aminoimidazole) Sulfate
    • Bis(2-amino-1H-imidazole) sulphate
    • TIMTEC-BB SBB001015
    • 2-Aminoimidazolesulfate,98%
    • 1H-imidazol-2-amine sulfurate
    • 1H-Imidazol-2-amine, sulfate (2:1)
    • bis(1H-imidazol-2-amine); sulfuric acid
    • PubChem8378
    • 2-Imidazolamine sulfate
    • aminoimidazole hemisulfate
    • Imidazole, 2-amino-, sulfate
    • 1H-Imidazol-2-amine, sulfate
    • 1H-imidazol-2-amine sulfate(2
    • 2-amino-1H-imidazol-hemisulfate
    • 1H-imidazol-2-amine hem
    • 1H-imidazol-2-amine;hemi(sulfuric acid)
    • C6H12N6O4S
    • STR04214
    • AKOS015894232
    • AM20080341
    • A808316
    • MFCD00013162
    • 1H-imidazol-2-amine hemisulfate
    • SY007805
    • 2-Aminoimidazole sulfurate
    • CS-W002088
    • 2-Aminoimidazole sulfate, 98%
    • AC-864
    • 1H-imidazol-2-aminesulfate(2:1)
    • FT-0600838
    • 2-AMINOIMIDAZOLE HEMISULFATE(2:1)
    • KUWRLKJYNASPQZ-UHFFFAOYSA-N
    • 1450-93-7
    • A1665
    • MDL: MFCD00013162
    • インチ: 1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4)
    • InChIKey: KUWRLKJYNASPQZ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O[H])O[H].N1([H])C([H])=C([H])N=C1N([H])[H].N1([H])C([H])=C([H])N=C1N([H])[H]
    • BRN: 4726750

計算された属性

  • 精确分子量: 264.06400
  • 同位素质量: 264.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • トポロジー分子極性表面積: 192
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: Crystalline powder.
  • ゆうかいてん: 270°C(dec.)(lit.)
  • Boiling Point: 313.1 °C at 760 mmHg
  • フラッシュポイント: 168.9℃
  • PSA: 192.38000
  • LogP: 1.57420
  • Solubility: 未確定

1H-imidazol-2-amine;hemi(sulfuric acid) Security Information

  • Symbol: GHS07
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT, KEEP COLD
  • 储存条件:Inert atmosphere,Room Temperature
  • 安全术语:S26;S37/39

1H-imidazol-2-amine;hemi(sulfuric acid) 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1H-imidazol-2-amine;hemi(sulfuric acid) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07065-01-100G
1H-imidazol-2-amine;hemi(sulfuric acid)
1450-93-7 97%
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¥ 277.00 2023-03-31
eNovation Chemicals LLC
K11066-10g
2-Aminoimidazole Hemisulfate
1450-93-7 97%
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$120 2024-05-24
eNovation Chemicals LLC
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1450-93-7 97%
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$1000 2024-06-05
Chemenu
CM104310-100g
1H-imidazol-2-amine sulfate(21)
1450-93-7 95%+
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$81 2023-03-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
197912-2.5G
1H-imidazol-2-amine;hemi(sulfuric acid)
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¥896.41 2023-12-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029393-1g
1H-imidazol-2-amine;hemi(sulfuric acid)
1450-93-7 98%
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¥26 2024-05-25
BAI LING WEI Technology Co., Ltd.
136975-25G
2-Aminoimidazole hemisulfate, 98.5%
1450-93-7 98.5%
25G
¥ 580 2022-04-26
Cooke Chemical
A0783412-5G
2-Aminoimidazole sulfate
1450-93-7 ≥98.0%
5g
RMB 32.00 2025-02-21
Chemenu
CM104310-250g
1H-imidazol-2-amine sulfate(21)
1450-93-7 95%+
250g
$163 2023-03-06
TRC
A611706-10000mg
2-Aminoimidazole Sulfate
1450-93-7
10g
$ 265.00 2023-04-19

1H-imidazol-2-amine;hemi(sulfuric acid) 関連文献

1H-imidazol-2-amine;hemi(sulfuric acid)に関する追加情報

Introduction to 1H-imidazol-2-amine; hemi(sulfuric acid) (CAS No. 1450-93-7) and Its Applications in Modern Chemical Biology

The compound 1H-imidazol-2-amine; hemi(sulfuric acid), identified by its CAS number 1450-93-7, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This compound, characterized by its imidazole core structure modified with an amine group and a hemisulfuric acid moiety, has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential therapeutic applications. The imidazole ring, a prominent scaffold in many bioactive molecules, contributes to the compound's ability to interact with biological targets, while the amine and sulfonic acid functionalities enhance its solubility and pharmacokinetic properties.

In recent years, the exploration of 1H-imidazol-2-amine; hemi(sulfuric acid) has been extended into various domains of medicinal chemistry, particularly in the design of novel drug candidates. The imidazole moiety is well-documented for its role in modulating enzyme activity and receptor binding, making it a valuable component in the development of small-molecule inhibitors. For instance, derivatives of imidazole have been investigated for their potential in treating neurological disorders, where they exhibit neuroprotective and anti-inflammatory effects. The presence of the amine group further broadens the compound's utility, as it allows for further functionalization through condensation reactions or as a ligand for metal coordination complexes.

The hemisulfuric acid component introduces an additional layer of complexity to the compound's chemical behavior. Sulfonic acid groups are known for their ability to enhance water solubility, which is a critical factor in drug formulation. This solubility advantage makes 1H-imidazol-2-amine; hemi(sulfuric acid) particularly suitable for oral and intravenous administration, where rapid absorption and distribution are essential. Moreover, the sulfonic acid moiety can participate in hydrogen bonding interactions, which can be leveraged to improve binding affinity to biological targets. This dual functionality—combining the bioactive imidazole ring with the solubilizing sulfonic acid—makes this compound a promising candidate for further development.

Recent studies have highlighted the potential of 1H-imidazol-2-amine; hemi(sulfuric acid) in the context of anticancer therapy. Researchers have demonstrated that modifications of this scaffold can yield compounds with potent inhibitory effects on kinases and other enzymes involved in tumor growth. The amine group serves as a handle for attaching pharmacophores that can selectively target cancer cells while minimizing toxicity to healthy tissues. Additionally, the sulfonic acid group aids in tumor penetration by improving blood-brain barrier penetration, a significant challenge in treating central nervous system tumors. These findings underscore the compound's potential as a foundation for next-generation anticancer agents.

Beyond oncology, 1H-imidazol-2-amine; hemi(sulfuric acid) has been explored for its antimicrobial properties. The imidazole ring is known to disrupt bacterial cell membranes by interacting with lipid bilayers, leading to cell lysis. When combined with the sulfonic acid group, which enhances aqueous solubility, this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Such properties make it an attractive candidate for developing novel antibiotics to combat rising antibiotic resistance. Furthermore, its ability to form metal complexes has opened avenues for studying its role in catalytic processes and material science applications.

The synthesis of 1H-imidazol-2-amine; hemi(sulfuric acid) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include condensation reactions between imidazole derivatives and ammonia sources, followed by sulfonation to introduce the hemisulfuric acid moiety. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields. These developments align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

In conclusion, 1H-imidazol-2-amine; hemi(sulfuric acid) (CAS No. 1450-93-7) stands as a testament to the ingenuity of modern chemical biology research. Its unique structural features—combining an imidazole core with an amine group and a hemisulfuric acid moiety—endow it with remarkable potential across multiple therapeutic areas. From oncology to antimicrobial applications, this compound exemplifies how structural diversity can lead to innovative solutions in drug discovery. As research continues to uncover new applications and synthetic strategies, 1H-imidazol-2-amine; hemi(sulfuric acid) is poised to remain at the forefront of chemical biology innovation.

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